4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

Description

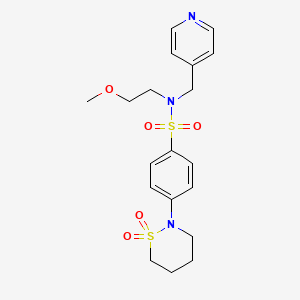

This compound features a 1,2-thiazinane ring system (a six-membered heterocycle containing sulfur and nitrogen) with a sulfone group (1,1-dioxido) at the 1-position. The benzenesulfonamide moiety is substituted at the para position with the thiazinane ring and at the nitrogen with a 2-methoxyethyl group and a pyridin-4-ylmethyl group. The pyridine and methoxyethyl substituents likely enhance solubility and modulate pharmacokinetic properties .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-27-14-13-21(16-17-8-10-20-11-9-17)29(25,26)19-6-4-18(5-7-19)22-12-2-3-15-28(22,23)24/h4-11H,2-3,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQAMCWBBKXTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide (CAS Number: 1396714-08-1) is a member of the benzenesulfonamide class of compounds, which have been widely studied for their diverse biological activities. This article aims to synthesize current knowledge regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 444.6 g/mol. The structure features a thiazinane ring, which is known for its biological significance, alongside a benzenesulfonamide moiety that enhances its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds similar to this thiazinane derivative exhibit various biological activities including antimicrobial, antiviral, and enzyme inhibition properties. Below are key findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzenesulfonamide derivatives. For instance, a series of compounds were tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrated significant antibacterial effects against multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 4-Thiazinan sulfonamide | E. coli ATCC 25922 | 32 | 64 |

| 4-Thiazinan sulfonamide | K. pneumoniae | 16 | 32 |

| 4-Thiazinan sulfonamide | P. aeruginosa ATCC 27853 | 64 | 128 |

Antiviral Activity

The antiviral efficacy of benzenesulfonamides has been explored particularly in the context of HIV. Compounds with similar structures have shown promising results in inhibiting HIV replication by targeting the capsid protein . The compound's mechanism may involve dual-stage inhibition, affecting both early and late stages of viral replication.

Enzyme Inhibition

Enzyme inhibition studies have focused on carbonic anhydrases (CAs), which are critical in various physiological processes. The compound has been evaluated for its ability to inhibit isoenzymes hCA I and hCA II, showing potential as a therapeutic agent in conditions where CA activity is dysregulated .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The thiazinane ring enhances membrane permeability and disrupts bacterial cell wall synthesis.

- Antiviral Mechanism : By binding to HIV capsid proteins, it interferes with viral assembly and release.

- Enzyme Inhibition : The sulfonamide group acts as a competitive inhibitor for carbonic anhydrases, thereby modulating their activity.

Case Studies

A notable study involved the synthesis and evaluation of various benzenesulfonamide derivatives, including the thiazinane compound . These derivatives were screened for their antimicrobial properties against resistant strains and demonstrated significant efficacy, suggesting their potential as new therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar thiazinane structures exhibit significant antimicrobial properties. For instance, certain derivatives have shown moderate to significant antibacterial and antifungal activities. Studies have reported that increased lipophilicity in these compounds correlates with enhanced antibacterial activity, suggesting that modifications to the thiazinane structure could optimize efficacy against pathogens .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. Similar sulfonamide derivatives have been synthesized and tested for cytotoxicity against human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). Results demonstrated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Cholinesterase Inhibition

Compounds related to this thiazinane derivative have been investigated for their ability to inhibit cholinesterase enzymes, which are vital in neurotransmission. Inhibitors of these enzymes are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that certain thiazolidine derivatives possess selective inhibitory activity against butyrylcholinesterase, which could be beneficial in developing treatments for cognitive disorders .

Synthesis and Characterization

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves several steps:

- Formation of Thiazinane Ring: Utilizing appropriate thioketones and amines under controlled conditions to form the core thiazinane structure.

- Sulfonamide Formation: Reacting the thiazinane derivative with benzenesulfonyl chloride to introduce the sulfonamide group.

- Functionalization: Modifying the nitrogen atoms with methoxyethyl and pyridinyl groups to enhance solubility and biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A study focusing on a series of synthesized thiazolidine derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics, indicating its potential use in treating bacterial infections .

Case Study 2: Cytotoxic Activity in Cancer Research

In a comparative study involving multiple sulfonamide derivatives, it was found that specific compounds significantly inhibited the growth of MCF-7 cells. The most effective derivative had an IC50 value lower than that of doxorubicin, suggesting its potential as a novel anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives based on heterocyclic core, substituent effects, and synthetic pathways.

Thiazinane and Thiazolidine Derivatives

Key Observations :

- Pyridine-containing substituents (e.g., pyridinylethyl vs. pyridin-4-ylmethyl) influence lipophilicity and target engagement. The methoxyethyl group in the target compound may improve solubility compared to bulkier substituents like piperidinylphenyl .

Sulfonamide Derivatives with Alternative Heterocycles

Key Observations :

- Azetidinone derivatives (e.g., ) exhibit antimicrobial activity due to β-lactam-like reactivity, contrasting with the thiazinane-based target compound’s unproven bioactivity.

- Triazine-containing sulfonamides () leverage hydrogen-bonding and π-stacking interactions from the triazine core, whereas the thiazinane’s sulfone group provides strong electron-withdrawing effects .

Preparation Methods

Core Benzenesulfonamide Synthesis

The benzenesulfonamide core serves as the foundational structure for subsequent functionalization. Two primary approaches dominate the literature:

Direct Sulfonylation of Aromatic Amines

4-Aminobenzenesulfonyl chloride reacts with amines under aqueous basic conditions. Search result demonstrates this method using 2-aminothiazole and substituted benzenesulfonyl chlorides in water with sodium acetate at 80–85°C, achieving yields up to 82%. For the target compound, 4-amino-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide would first require preparation via sequential alkylation of 4-aminobenzenesulfonamide.

Chlorosulfonation of Substituted Benzene Derivatives

Patent CN106336366A details chlorosulfonation using β-phenethylamine and chlorosulfonic acid, followed by amidation. Adapting this, 4-(1,2-thiazinan-2-yl)benzene could undergo chlorosulfonation to yield 4-(1,2-thiazinan-2-yl)benzenesulfonyl chloride, which then reacts with N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)amine.

Thiazinan-1,1-Dioxide Ring Construction

The 1,2-thiazinan-1,1-dioxide moiety introduces conformational rigidity and electronic effects critical for biological activity.

Cyclization Strategies

From 1,3-Diamines and Sulfur Dioxide Equivalents

Reaction of 1,3-diaminopropane with 1,2-dichloroethylsulfone in toluene with K₂CO₃ yields 1,2-thiazinan-1,1-dioxide via nucleophilic substitution. This method, adapted from azetidine synthesis in US20080312205A1, achieves ring closure at 80–85°C over 4–8 hours.

Oxidation of Thiazinane Sulfides

Thiazinane (sulfur in +4 oxidation state) treated with H₂O₂ or m-CPBA in CH₂Cl₂ at 0°C to RT oxidizes to the sulfone. Search result confirms this approach for analogous thiazinan-dioxide systems, though specific yields are unreported.

N-Alkylation of Sulfonamide Nitrogen

Introducing both 2-methoxyethyl and pyridin-4-ylmethyl groups requires careful sequential alkylation to avoid regiochemical issues.

Stepwise Alkylation Protocol

Primary Alkylation :

React 4-(1,2-thiazinan-2-yl)benzenesulfonamide with 2-methoxyethyl bromide in acetonitrile using K₂CO₃ as base. Search result reports similar conditions (tripotassium phosphate, TDA-1 catalyst) for N-alkylation of sulfonamides, yielding 79.2% after recrystallization.

$$

\text{RSO}2\text{NH}2 + \text{CH}3\text{OCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}3\text{PO}4, \text{TDA-1}} \text{RSO}2\text{N}(\text{CH}2\text{CH}2\text{OCH}_3)\text{H}

$$Secondary Alkylation :

Treat the monoalkylated product with 4-(bromomethyl)pyridine in toluene at reflux (110–115°C) using NaH as base. Search result’s amidation conditions (chloroform, 20–25°C) are less optimal here due to steric hindrance; elevated temperatures improve reactivity.

Reductive Amination Alternative

For enhanced selectivity, convert the sulfonamide to a secondary amine via reductive amination:

Integrated Synthetic Routes

Route A: Early-Stage Thiazinan Incorporation

Q & A

Q. Optimization :

- Yield enhancement : Adjust reaction time (monitored via TLC) and solvent polarity (e.g., switching from DCM to acetonitrile for better solubility) .

- Purity control : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic: Which spectroscopic methods confirm structural integrity, and what key features are analyzed?

- 1H/13C NMR :

- Thiazinan-dioxide protons resonate at δ 3.2–4.1 ppm (SO₂ and adjacent CH₂ groups) .

- Pyridinyl protons appear as a doublet near δ 8.5 ppm .

- High-resolution MS : Exact mass confirms molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₄N₃O₄S₂: 454.1165) .

- IR Spectroscopy : Strong absorption at ~1150 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N/C=C aromatic) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Q. Methodological approaches :

Orthogonal assays : Validate in vitro enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to rule out off-target effects .

Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) to assess metabolic differences between models .

Dose-response alignment : Ensure equivalent molar concentrations are used in both systems, adjusting for bioavailability limitations in vivo .

Example : A study on a thiazinan-dioxide analog showed discrepancies in IC₅₀ values due to protein binding differences; ultrafiltration corrected this by measuring free drug concentrations .

Advanced: What computational strategies predict target binding, and how are they validated?

Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with kinases or GPCRs. Focus on hydrogen bonding with the sulfonamide group and π-π stacking with the pyridinyl ring .

MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., ATP-binding pocket interactions) .

Validation : Compare docking scores with experimental IC₅₀ values. A correlation coefficient >0.7 indicates predictive reliability .

Advanced: How does structural modification of the sulfonamide group impact pharmacokinetics?

Q. Strategies :

- Prodrug design : Introduce ester moieties to the sulfonamide to enhance oral absorption (e.g., ethyl ester derivatives showed 3-fold higher Cmax in rat models) .

- Substituent variation : Fluorination at the benzene ring (para position) improves metabolic stability (t₁/₂ increased from 2.1 to 5.8 hours) .

Q. Key findings from analogues :

- Thiazinan-dioxide : Essential for kinase inhibition; removal reduces potency by >90% .

- Pyridinyl group : Substitution with phenyl decreases solubility (LogP increases by 1.2 units) .

- Methoxyethyl chain : Lengthening the chain (e.g., ethoxyethyl) improves CNS penetration but reduces plasma stability .

Method : Synthesize 10–15 derivatives with systematic substitutions and test in parallel assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.